molecular formula C9H5F3O4 B6313213 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid CAS No. 1858241-60-7

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid

Cat. No.: B6313213
CAS No.: 1858241-60-7
M. Wt: 234.13 g/mol
InChI Key: RMHHGGYNQVPWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid is a synthetic compound with the molecular formula C9H5F3O4 and a molecular weight of 234.13 g/mol. This compound was first synthesized in 2000 by researchers at Merck & Co.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid involves several steps. The starting material is typically a benzodioxane derivative, which undergoes trifluoromethylation and carboxylation reactions to introduce the trifluoromethyl and carboxylic acid groups, respectively. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and carboxylic acid moiety play crucial roles in its biological activity. The compound can modulate enzyme activity, affect signal transduction pathways, and interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-5-carboxylic acid: This compound lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.

    4-(Trifluoromethyl)benzoic acid: This compound has a similar trifluoromethyl group but lacks the benzodioxane structure, leading to different chemical and biological properties.

Uniqueness

2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzodioxane structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2,3-trifluoro-3H-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-8-9(11,12)16-5-3-1-2-4(7(13)14)6(5)15-8/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHHGGYNQVPWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.